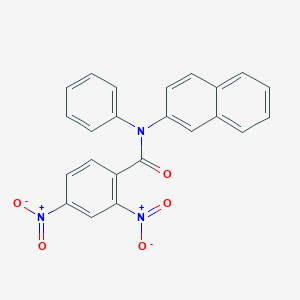
N-(naphthalen-2-yl)-2,4-dinitro-N-phenylbenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(naphthalen-2-yl)-2,4-dinitro-N-phenylbenzamide is a complex organic compound that belongs to the class of aromatic amides This compound is characterized by the presence of a naphthalene ring, a dinitrobenzene moiety, and a phenyl group attached to an amide linkage
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(naphthalen-2-yl)-2,4-dinitro-N-phenylbenzamide typically involves the reaction of 2-naphthylamine with 2,4-dinitrobenzoyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under reflux conditions, and the product is purified by recrystallization from an appropriate solvent such as ethanol or methanol.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a similar synthetic route but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, the purification steps may involve advanced techniques such as column chromatography or high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
N-(naphthalen-2-yl)-2,4-dinitro-N-phenylbenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro derivatives.
Reduction: Reduction of the nitro groups can yield amino derivatives.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄) are used.
Substitution: Electrophilic substitution reactions often require reagents like nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination.
Major Products Formed
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted aromatic compounds with various functional groups.
Applications De Recherche Scientifique
N-(naphthalen-2-yl)-2,4-dinitro-N-phenylbenzamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anti-inflammatory and antimicrobial agent.
Materials Science: The compound is used in the development of organic semiconductors and light-emitting diodes (LEDs).
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Mécanisme D'action
The mechanism of action of N-(naphthalen-2-yl)-2,4-dinitro-N-phenylbenzamide involves its interaction with specific molecular targets and pathways. The compound’s nitro groups can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The exact molecular targets and pathways may vary depending on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
Naphthalen-2-yl 3,5-dinitrobenzoate: Similar structure with a different functional group.
Naphthalen-2-yl 1-(benzamido(diethoxyphosphoryl)methyl)-1H-1,2,3-triazole-4-carboxylate: Contains a triazole ring and phosphonate group.
1-(4-(naphthalen-2-yl)thiazol-2-yl)pyrrolidin-2-one: Contains a thiazole ring and pyrrolidinone moiety.
Uniqueness
N-(naphthalen-2-yl)-2,4-dinitro-N-phenylbenzamide is unique due to its specific combination of functional groups and aromatic rings, which confer distinct chemical and biological properties
Propriétés
Formule moléculaire |
C23H15N3O5 |
|---|---|
Poids moléculaire |
413.4g/mol |
Nom IUPAC |
N-naphthalen-2-yl-2,4-dinitro-N-phenylbenzamide |
InChI |
InChI=1S/C23H15N3O5/c27-23(21-13-12-20(25(28)29)15-22(21)26(30)31)24(18-8-2-1-3-9-18)19-11-10-16-6-4-5-7-17(16)14-19/h1-15H |
Clé InChI |
FLOCMUCXBRJCBR-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)N(C2=CC3=CC=CC=C3C=C2)C(=O)C4=C(C=C(C=C4)[N+](=O)[O-])[N+](=O)[O-] |
SMILES canonique |
C1=CC=C(C=C1)N(C2=CC3=CC=CC=C3C=C2)C(=O)C4=C(C=C(C=C4)[N+](=O)[O-])[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















